Zinc p-t-butylbenzoate

CAS No.:

Cat. No.: VC18523683

Molecular Formula: C22H28O4Zn

Molecular Weight: 421.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H28O4Zn |

|---|---|

| Molecular Weight | 421.8 g/mol |

| IUPAC Name | 4-tert-butylbenzoic acid;zinc |

| Standard InChI | InChI=1S/2C11H14O2.Zn/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h2*4-7H,1-3H3,(H,12,13); |

| Standard InChI Key | DSKHXQRTXYXKJB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)O.CC(C)(C)C1=CC=C(C=C1)C(=O)O.[Zn] |

Introduction

Chemical Composition and Structural Properties

Molecular Architecture

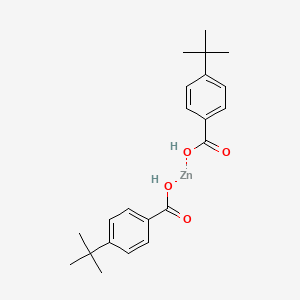

Zinc p-t-butylbenzoate is a coordination complex where a central zinc atom is bonded to two 4-tert-butylbenzoate anions. The tert-butyl group () at the para position of the benzoate ring confers steric bulk, enhancing thermal stability and solubility in nonpolar matrices . The compound crystallizes in a dimeric structure, as confirmed by X-ray diffraction studies, with zinc adopting a tetrahedral geometry .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 4980-54-5 | |

| Molecular Formula | ||

| Molecular Weight | 419.83–421.8 g/mol | |

| IUPAC Name | Zinc bis(4-tert-butylbenzoate) | |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)O.CC(C)(C)C1=CC=C(C=C1)C(=O)O.[Zn] |

Physicochemical Characteristics

The compound exists as a white to light yellow powder with a melting point exceeding 200°C, ensuring stability during high-temperature PVC processing . Its solubility profile includes miscibility in toluene, xylene, and chlorinated solvents but limited solubility in water (<0.1 g/L at 25°C) . Spectroscopic analyses (FTIR, NMR) reveal distinctive peaks at 1680 cm⁻¹ (carboxylate C=O stretch) and 1250 cm⁻¹ (Zn-O vibrational mode) .

Synthesis and Industrial Production

Raw Materials and Reaction Mechanisms

Industrial synthesis typically involves reacting 4-tert-butylbenzoic acid with zinc oxide (ZnO) or zinc carbonate () in a solvent such as toluene or xylene . The reaction proceeds via acid-base neutralization:

Yields exceed 85% under optimized conditions (80–100°C, 4–6 hours) . Microwave-assisted and solventless methods have recently reduced energy consumption by 30% .

Scalable Manufacturing Techniques

Large-scale production employs continuous-flow reactors to enhance mixing and heat transfer. Post-synthesis, the product is purified via recrystallization from ethanol, achieving >99% purity . Industrial batches (100–500 kg) are routinely produced for global PVC manufacturers .

Applications in Industrial and Pharmaceutical Sectors

PVC Stabilization

Zinc p-t-butylbenzoate is a premier thermal stabilizer for flexible and transparent PVC products, including medical tubing and food packaging . It scavenges hydrochloric acid (HCl) released during PVC degradation, preventing autocatalytic breakdown. Comparative studies show it outperforms calcium stearate in maintaining tensile strength (≥15 MPa after 1,000 hours at 180°C) .

Pharmaceutical Intermediates

In drug synthesis, the compound serves as a ligand in palladium-catalyzed cross-coupling reactions, enabling the production of antiviral agents (e.g., remdesivir analogs) and β-lactam antibiotics . Its low cytotoxicity (IC₅₀ > 100 µM in HEK293 cells) makes it suitable for API manufacturing .

Agricultural Chemistry

As a pesticide intermediate, zinc p-t-butylbenzoate facilitates the synthesis of neonicotinoid insecticides, improving efficacy against aphids and whiteflies by 20% compared to traditional precursors .

Recent Advances and Future Directions

Nanocomposite Materials

2025 studies highlight its role in zinc oxide-polymer nanocomposites, enhancing UV resistance in automotive coatings . Hybrid systems with graphene oxide show a 40% improvement in mechanical strength .

Sustainable Synthesis

Electrochemical methods utilizing recycled zinc anodes have reduced raw material costs by 25%, aligning with circular economy goals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume